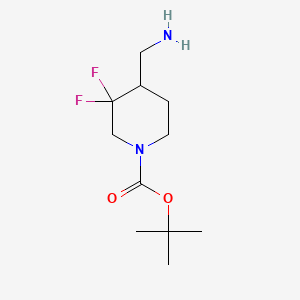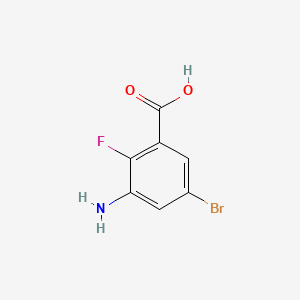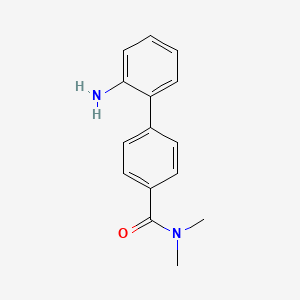
4-(2-Aminoethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Aminoethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O . It has a molecular weight of 188.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
1. Synthesis of Substituted 2-Aminobiphenyls
Hofmann, Jasch, and Heinrich (2014) described the preparation of substituted 2-aminobiphenyls using arylhydrazine hydrochlorides and anilines. This process includes biphasic radical arylation reactions with dioxygen from air as an oxidant. The research highlights the ortho:meta regioselectivities achieved with anilines, including those with a donor substituent in the para position, providing a metal-free method to access aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
2. Elaboration of Organic Materials with Mesogenic Properties
Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in synthesizing dendritic melamines. The study discusses the preparation of G-2 melamine-based dendrimers incorporating 4-(n-Octyloxy)aniline, highlighting their self-organizing and self-assembling capabilities in solution and solid state. This research demonstrates the significance of dendritic construction's nature on the properties of the resulting materials (Morar et al., 2018).
3. Treatment of Wastewater from Vanillin Production
Huang Wei (2007) conducted a study focusing on the degradation of 4-Amino-dimethyl-aniline hydrochloride, a key component of wastewater from vanillin production. This research found effective, non-polluting methods for treating this wastewater, involving special microbes and bacteria that consume 4-amino-dimethyl-aniline hydrochloride. The study presents an economical and efficient approach for wastewater management in vanillin production (Wei, 2007).
4. Corrosion Inhibition Properties
Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. The study revealed that this compound is a mixed-type inhibitor, with its efficiency decreasing with rising temperature. The adsorption process followed the Langmuir adsorption isotherm, providing insights into the thermodynamics of the adsorption process and its correlation with inhibition performance (Xu et al., 2015).
5. Inhibition of Src Kinase Activity
Boschelli et al. (2001) optimized the anilino group of certain compounds to inhibit Src kinase activity, leading to the development of potent inhibitors. This research is vital in understanding the role of substituted anilines in medical chemistry, particularly in the development of compounds that can effectively inhibit cellular processes involved in diseases (Boschelli et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
4-(2-aminoethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBYQBOGWUIKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

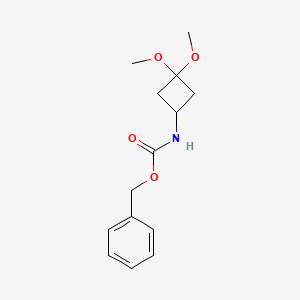

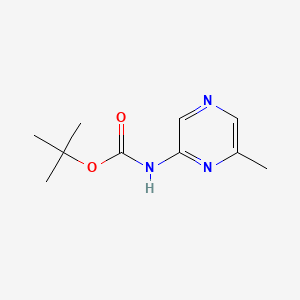
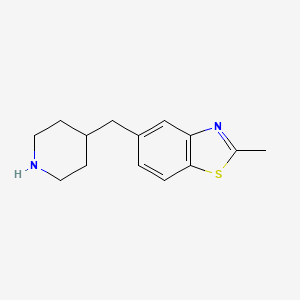
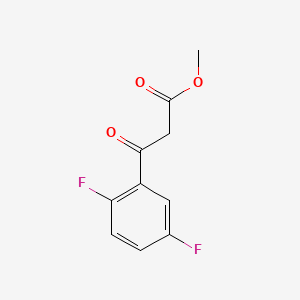
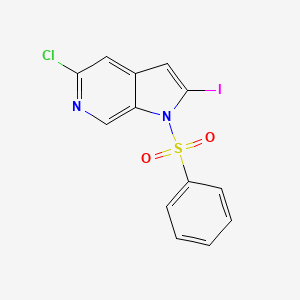
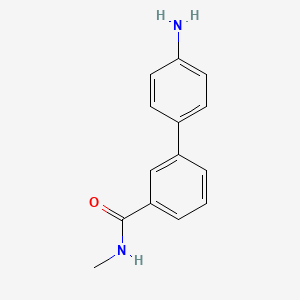
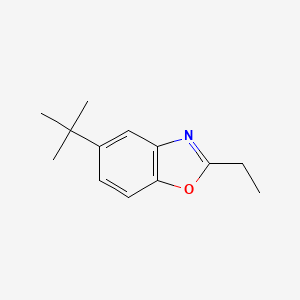

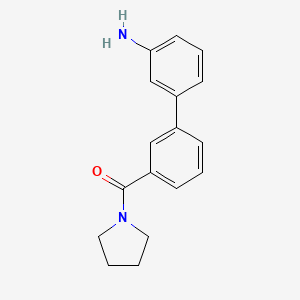
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
